Adipamide

Catalog No.
S561376
CAS No.
628-94-4
M.F
C6H12N2O2
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adipamide

CAS Number

628-94-4

Product Name

Adipamide

IUPAC Name

hexanediamide

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C6H12N2O2/c7-5(9)3-1-2-4-6(8)10/h1-4H2,(H2,7,9)(H2,8,10)

InChI Key

GVNWZKBFMFUVNX-UHFFFAOYSA-N

SMILES

C(CCC(=O)N)CC(=O)N

solubility

Slightly soluble (NTP, 1992)
SLIGHTLY SOL IN WATER, ETHER; VERY SOL IN ALC

Synonyms

Adipic acid amide

Canonical SMILES

C(CCC(=O)N)CC(=O)N

Application in Polyamide 6 Crystallization Kinetics Study

Scientific Field: Polymer Science

Summary of the Application: Adipamide, specifically bis (2-aminoethyl) adipamide/adipic acid (BAEA/AA), is used in the study of crystallization kinetics of polyamide 6 (PA6) copolyamides . The crystallization behavior of these novel PA6 copolyamides with different amounts of BAEA/AA segment was investigated .

Methods of Application: The wide-angle X-ray diffraction (WAXD) results were used to investigate the crystallization behavior of these copolyamides . The amount of BAEA/AA segment was varied in the study .

Results or Outcomes: As the amount of BAEA/AA segment increased to 10 mole%, the crystalline forms of all PA6 copolyamide were transferred from the stable α-form to the unstable γ-form because of the complex polymer structure . The copolyamides provided a slower crystallization rate and higher crystallization activation energy (Δ Ea) than neat PA6 .

Application in Isothermal Crystallization Kinetics Study of Fully Aliphatic PA6 Copolyamides

Summary of the Application: Adipamide, specifically N 1, N 6 -bis (4-aminobutyl) adipamide (BABA) diamine and sebacic acid (SA), also called BABA/SA polyamide salt, were used in a typical melt polymerization processes of polyamide 6 (PA6) to form a series of PA6-BABA/SA copolyamides . The effects of BABA/SA on the isothermal crystallization kinetics of PA6-BABA/SA were studied .

Methods of Application: An isothermal crystallization analysis was conducted to study the effects of BABA/SA on the crystallization kinetics of PA6-BABA/SA .

Results or Outcomes: The PA6-BABA/SA matrix provided a higher crystallization rate and shorter half-crystallization time than virgin PA6 did . The degree of crystallization of the PA6-BABA/SA 30 matrix was also the lowest among all of the samples considered .

Adipamide, also known as hexanediamide or 1,4-butanediamide, has the molecular formula C₆H₁₂N₂O₂ and a molecular weight of 144.2 g/mol. It appears as a colorless powder and is slightly soluble in water . Adipamide is characterized by its weak basicity and can form flammable gases when reacted with strong reducing agents. Notably, it can be converted to adiponitrile through dehydration reactions involving dehydrating agents like phosphorus pentoxide or thionyl chloride .

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirator when handling Adipamide.
  • Ensure proper ventilation in the workspace.
  • Avoid contact with skin, eyes, and clothes.
  • Wash hands thoroughly after handling the compound.
Involving adipamide include:

  • Dehydration to Adiponitrile: Adipamide can undergo dehydration in the presence of dehydrating agents to yield adiponitrile. This reaction is crucial in the production of nylon and other polymers .
  • Hydrolysis: Adipamide can hydrolyze under high-temperature conditions, where the reaction kinetics are influenced by pH levels. The hydrolysis process is first-order concerning adipamide concentration .
  • Reactivity with Reducing Agents: When mixed with strong reducing agents, adipamide may produce flammable gases, indicating its reactivity profile .

Adipamide can be synthesized through various methods:

  • Ammoniation of Adipic Acid: One common method involves reacting adipic acid with ammonia under specific conditions to produce adipamide .
  • Direct Amide Formation: Another approach is the direct reaction of hexanediamine with carboxylic acids or their derivatives .
  • Electrochemical Methods: Recent advancements have explored electrochemical pathways for synthesizing adiponitrile from renewable resources like glutamic acid, which indirectly relates to adipamide production .

Adipamide has several applications:

  • Polymer Production: It serves as a precursor for nylon 6,6 and other polyamides, which are widely used in textiles and plastics.
  • Chemical Intermediate: Adipamide is utilized in the synthesis of various chemicals and pharmaceuticals.
  • Additives: It can also be used as an additive in different formulations to enhance properties such as stability and solubility .

Similar Compounds: Comparison

Adipamide shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
HexamethylenediamineC₆H₁₈N₂Used in nylon production; more basic than adipamide.
CaprolactamC₆H₁₁NOA precursor for nylon 6; cyclic structure differs from linear adipamide.
SuccinimideC₄H₅NO₂A cyclic compound; used in pharmaceuticals; different reactivity profile.

Uniqueness of Adipamide

Adipamide's unique characteristics lie in its specific role as an intermediate for nylon production and its distinct reactivity compared to similar compounds. Unlike hexamethylenediamine, which is more basic and reactive, or caprolactam, which has a cyclic structure, adipamide offers unique pathways for polymer synthesis through its dehydration reactions.

Physical Description

Adipamide is a colorless powder. (NTP, 1992)
PelletsLargeCrystals

Color/Form

PLATES

XLogP3

-1.2

Melting Point

428 °F (NTP, 1992)
220 °C

UNII

40DRU033OW

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

POLYMETHYLENE CHAINS TERMINALLY SUBSTITUTED WITH VARIOUS COMBINATIONS OF CARBOXYLATE, AMINO, AMIDE, OR SULFOXIDE GROUPS WERE TESTED FOR INDUCING ERYTHROID DIFFERENTIATION IN MURINE ERYTHROLEUKEMIA CELLS. ALL POTENT INDUCING AGENTS POSSESSED BOTH A HYDROPHILIC & HYDROPHOBIC PORTION OF THE MOLECULE, AS WELL AS A PLANER PORTION. THE POLYMETHYLENE CHAIN JOINING FUNCTIONAL GROUPS MUST BE FLEXIBLE & MUST BE 5-6 CARBON ATOMS IN LENGTH TO ACHIEVE MAXIMAL ACTIVITY.
VARIOUS N-SUBSTITUTED POLYMETHYLENE DIAMIDES WERE TESTED FOR THEIR POTENCY TO INDUCE ERYTHROID DIFFERENTIATION IN MURINE ERYTHROLEUKEMIA CELLS. POLYMETHYLENE DIAMIDES HAD NO EFFECT ON THE INDUCTION OF HEMOGLOBIN SYNTHESIS. THE N-ALKYLATED AMIDE GROUP APPEARS TO BE REQUIRED FOR INDUCTION OF DIFFERENTIATION IN MURINE ERYTHROLEUKEMIA CELLS.

Pictograms

Irritant

Irritant

Other CAS

628-94-4

Wikipedia

Adipamide

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> Primary amides [FA0801]

General Manufacturing Information

All other chemical product and preparation manufacturing
Hexanediamide: ACTIVE

Dates

Last modified: 08-15-2023

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